2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a benzo[d]thiazole ring, and a phenylbutan-2-yl group
Scientific Research Applications
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole-5-carboxylic acid and 4-phenylbutan-2-amine. The synthetic route may involve the following steps:
Amidation: The benzo[d][1,3]dioxole-5-carboxylic acid is converted to its corresponding amide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The intermediate is then subjected to cyclization with 4-phenylbutan-2-amine under acidic or basic conditions to form the benzo[d]thiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: A precursor in the synthesis of metal-organic frameworks.
4-Phenylbutan-2-amine: A common intermediate in organic synthesis.
Benzo[d]thiazole derivatives: Known for their diverse biological activities.
Uniqueness
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its combination of structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-16(10-11-17-6-3-2-4-7-17)27-25(31)19-8-5-9-22-23(19)28-26(34-22)29-24(30)18-12-13-20-21(14-18)33-15-32-20/h2-4,6-7,12-14,16,19H,5,8-11,15H2,1H3,(H,27,31)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRAXUDGHIMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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